
4-Benzyl-6-chloro-3-(4 inverted exclamation mark -methoxyphenyl)-7-methylcoumarin
Overview
Description
4-Benzyl-6-chloro-3-(4 inverted exclamation mark -methoxyphenyl)-7-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-6-chloro-3-(4 inverted exclamation mark -methoxyphenyl)-7-methylcoumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl chloride, 4-methoxyphenol, and 7-methylcoumarin.
Reaction Conditions: The reaction conditions may include the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) to facilitate the reaction.
Coupling Reaction: The benzyl group is introduced through a coupling reaction with 7-methylcoumarin, followed by chlorination to introduce the chloro group.
Final Product: The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Optimizing reaction conditions to maximize yield and minimize by-products.
Automated Purification: Employing automated purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-6-chloro-3-(4 inverted exclamation mark -methoxyphenyl)-7-methylcoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced coumarin derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce various functionalized coumarin derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Benzyl-6-chloro-3-(4 inverted exclamation mark -methoxyphenyl)-7-methylcoumarin involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways: It may modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-7-methylcoumarin: Lacks the chloro and methoxy groups.
6-Chloro-3-(4-methoxyphenyl)-7-methylcoumarin: Lacks the benzyl group.
4-Benzyl-6-chloro-7-methylcoumarin: Lacks the methoxy group.
Uniqueness
4-Benzyl-6-chloro-3-(4 inverted exclamation mark -methoxyphenyl)-7-methylcoumarin is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-benzyl-6-chloro-3-(4-methoxyphenyl)-7-methylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClO3/c1-15-12-22-19(14-21(15)25)20(13-16-6-4-3-5-7-16)23(24(26)28-22)17-8-10-18(27-2)11-9-17/h3-12,14H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTHXWMODKDQBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=C(C=C3)OC)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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